molecular formula C13H9NOS B018476 Dibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 3159-07-7

Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B018476
CAS No.: 3159-07-7
M. Wt: 227.28 g/mol
InChI Key: RTERDTBXBYNZIS-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO) is a tricyclic lactam featuring a seven-membered thiazepine ring fused with two benzene rings. Its structure includes a sulfur atom in the thiazepine ring and a ketone group at position 11 (Figure 1). DBTO is a critical intermediate in synthesizing quetiapine, a widely used antipsychotic drug . Pharmacologically, DBTO derivatives exhibit diverse activities, including HIV inhibition, leukotriene antagonism, and calcium channel modulation . Its synthesis typically involves phosphorus oxychloride-mediated chlorination of the lactam, followed by nucleophilic substitution with piperazine derivatives .

Mechanism of Action

Biological Activity

Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of DBTO, supported by relevant research findings and data tables.

DBTO is characterized by its molecular formula C13H9NOSC_{13}H_9NOS and a molar mass of approximately 227.28 g/mol. It appears as a white crystalline solid with a melting point of 265 °C and is slightly soluble in DMSO when heated. The compound can be synthesized through various methods, including one-pot reactions involving thioxanthen-9-one derivatives or S-arylation techniques using disulfides .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₉NOS
Molar Mass227.28 g/mol
Melting Point265 °C
SolubilitySlightly in DMSO (heated)
Density1.292 g/cm³ (predicted)
pKa12.40 (predicted)

Antimicrobial Properties

Research indicates that DBTO and its derivatives exhibit significant antimicrobial activity against various bacterial strains. A study reported that certain dibenzothiazepine analogues, including DBTO, demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. For example, specific derivatives showed reductions in bacterial counts to approximately 0.4% and 3-4%, respectively, compared to negative controls .

Table 2: Antimicrobial Activity of Dibenzo[b,f][1,4]thiazepin Derivatives

CompoundTarget BacteriaActivity Level
DBTO Derivative AStaphylococcus aureusSignificant reduction
DBTO Derivative BEscherichia coliModerate reduction
DBTOStaphylococcus aureusEffective
DBTOEscherichia coliEffective

Antitumor Activity

In addition to its antibacterial properties, DBTO has been investigated for its antitumor potential. Certain analogues have shown promise in inhibiting tumor cell proliferation in vitro. The mechanisms underlying these effects often involve the modulation of cellular signaling pathways associated with cancer progression .

Case Studies

  • Synthesis and Characterization : A study conducted by researchers synthesized various derivatives of DBTO through innovative methods such as one-pot S-arylation. The resulting compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and potential for biological activity .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of substituted dibenzo[b,f][1,4]thiazepines against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited notable antimicrobial activity, suggesting their potential as therapeutic agents in treating bacterial infections .

Scientific Research Applications

Pharmaceutical Development

Role as a Drug Scaffold
Dibenzo[b,f][1,4]thiazepin-11(10H)-one serves as a scaffold for the design of new pharmaceuticals. Its structure is particularly relevant in developing antipsychotic and antidepressant medications. Research indicates that derivatives of this compound may offer therapeutic benefits with fewer side effects compared to traditional drugs like phenothiazines and butyrophenones, which are commonly used in psychiatric treatment .

Case Study: Quetiapine
Quetiapine, an atypical antipsychotic, is a prominent example of a drug derived from the dibenzo[b,f][1,4]thiazepin scaffold. It is used to treat schizophrenia and bipolar disorder. Research has shown that quetiapine's efficacy is linked to its ability to modulate various neurotransmitter systems, including serotonin and dopamine receptors .

Neuropharmacology

Effects on Neurotransmitter Systems
Studies have demonstrated that this compound and its derivatives impact neurotransmitter systems significantly. Researchers explore these effects to develop novel treatments for mental health disorders, aiming to improve the understanding of conditions such as depression and anxiety .

Research Findings
A study highlighted the potential of dibenzo[b,f][1,4]thiazepin derivatives in enhancing cognitive function and reducing anxiety-like behaviors in animal models. These findings suggest that compounds within this class may offer new avenues for treating cognitive deficits associated with psychiatric disorders .

Material Science

Advanced Material Applications
this compound is investigated for its properties in creating advanced materials. Its unique chemical structure allows it to be used in synthesizing polymers and coatings with specific thermal and mechanical characteristics. This application is crucial for developing materials used in electronics and protective coatings .

Organic Synthesis

Key Intermediate in Organic Chemistry
This compound acts as a vital intermediate in organic synthesis, facilitating the production of complex organic molecules. It enables more efficient pathways for synthesizing various chemical compounds, which is essential for both academic research and industrial applications .

Synthesis Methodology
Recent advancements include environmentally friendly methods for synthesizing this compound using basic aqueous solutions and heterogeneous catalysts. This approach reduces the reliance on hazardous organic solvents while maintaining high yield and purity .

Biological Research

Potential Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Investigations into these biological activities could lead to the development of new therapeutic agents targeting various diseases .

Application Area Description Example/Case Study
Pharmaceutical DevelopmentScaffold for drug design; potential for fewer side effectsQuetiapine (antipsychotic)
NeuropharmacologyModulates neurotransmitter systems; implications for mental health treatmentsCognitive enhancement studies
Material ScienceUsed in advanced materials; specific thermal/mechanical propertiesPolymers and coatings
Organic SynthesisKey intermediate for complex organic moleculesEnvironmentally friendly synthesis methods
Biological ResearchInvestigated for antimicrobial/anticancer propertiesOngoing studies on therapeutic agents

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize dibenzo[b,f][1,4]thiazepin-11(10H)-one and its derivatives?

The compound is synthesized via classical methods such as Ullmann reactions followed by reductions, or multicomponent reactions like Ugi and Petasis. For example, derivatives with phenylvinyl moieties were prepared to enhance binding affinity to PEX14, a protein target in trypanosomiasis research . Denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides is another key step for intramolecular cyclization, optimized with bases like KOH or Et₃N .

Q. How is the structural conformation of this compound characterized, and what implications does this have for receptor binding?

X-ray crystallography reveals a boat-shaped conformation of the central seven-membered thiazepine ring, with partial sp² hybridization at the nitrogen atom. This conformation facilitates interactions with aromatic residues in receptor binding pockets, as observed in PEX14 ligand studies . 2D protein NMR and AlphaScreen assays are used to validate binding modes .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

AlphaScreen technology measures protein-protein interaction (PPI) inhibition (e.g., PEX14-PEX5 in Trypanosoma), while cellular assays against T. brucei and T. cruzi assess trypanocidal activity. Mid-micromolar IC₅₀ values are typical, necessitating further optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR studies focus on substituents at the 2- and 11-positions. Chlorination at position 2 (e.g., 2-chloro derivatives) improves metabolic stability, while piperazine or phenylvinyl groups at position 11 enhance PEX14 affinity . Computational docking (e.g., Glide SP) helps predict binding poses and prioritize synthetic targets .

Q. What strategies resolve contradictory data between in vitro binding assays and cellular activity?

Discrepancies may arise from poor membrane permeability or off-target effects. Use prodrug strategies (e.g., esterification) to improve bioavailability, or employ CRISPR-Cas9 knockdown to confirm target specificity . Parallel artificial membrane permeability assays (PAMPA) can diagnose transport limitations .

Q. How does the choice of synthetic route impact scalability and purity for pharmacological studies?

Multicomponent reactions (e.g., Ugi) offer atom economy but may require HPLC purification for complex residues. One-pot syntheses using pyrophosphoryl chloride reduce reaction steps and improve yields (e.g., quetiapine synthesis from 97% starting material purity) . Monitor byproducts like 5,5-dioxide derivatives using LC-MS .

Q. What computational tools are effective in predicting metabolic stability of thiazepinone derivatives?

ADMET predictors (e.g., SwissADME) identify metabolic soft spots, such as oxidation of the sulfur atom or hydrolysis of the lactam ring. Introduce electron-withdrawing groups (e.g., -CF₃) or fluorination to block cytochrome P450-mediated degradation .

Q. Methodological Considerations

Q. How to optimize reaction conditions for denitrocyclization to minimize byproducts?

Screening bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF vs. DMSO) at 80–120°C improves yields. Use microwave-assisted synthesis to reduce reaction time from hours to minutes .

Q. What analytical techniques validate the purity of this compound in complex matrices?

High-resolution mass spectrometry (HR-MS) confirms molecular integrity, while ¹H/¹³C NMR detects regioisomeric impurities. For quantification, UPLC with a C18 column and UV detection at 254 nm is recommended .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

  • Structural Difference : Replaces sulfur with oxygen in the heterocyclic ring, forming an oxazepine core .
  • Synthesis: Similar to DBTO but requires phenolic precursors. For example, 2-nitrobenzoic acids are cyclized under reductive conditions to form oxazepinones .
  • Pharmacology: Oxazepinones display distinct receptor affinities.
  • Applications : Used in labeled forms (e.g., carbon-14) for pharmacokinetic studies, similar to DBTO’s role in quetiapine synthesis .

Dibenzo[b,e][1,4]diazepin-11(10H)-one

  • Structural Difference : Contains two nitrogen atoms in the seven-membered ring (diazepine) instead of sulfur .
  • Synthesis : Requires diamine intermediates and cyclization via carbonylation or amide coupling .
  • Pharmacology: Diazepinones are explored as anxiolytics and anticonvulsants, leveraging their enhanced hydrogen-bonding capacity due to the additional nitrogen .
  • Flexure Angle : The diazepine ring exhibits a larger interplanar angle (~120°) compared to DBTO (108.4°), reducing calcium channel antagonism potency .

Dibenzo[b,f]thiepin-10(11H)-one

  • Structural Difference : Features a thiepin ring (sulfur-containing seven-membered ring without nitrogen) instead of thiazepine .
  • Synthesis: Derived from thiophenol precursors via Friedel-Crafts acylation .
  • Pharmacology : Lacks the lactam group, reducing its ability to interact with amine receptors. Primarily studied for its sulfur-based redox activity .

Comparative Analysis of Key Properties

Table 1: Structural and Pharmacological Comparison

Compound Heteroatom Flexure Angle (°) Key Pharmacological Activity Notable Derivatives
DBTO S, N 108.4 Calcium antagonism, antipsychotic Quetiapine
Dibenzo[b,f]oxazepin-11(10H)-one O, N 112.3 Serotonin modulation 2-Amino-10-methyl derivative
Dibenzo[b,e]diazepin-11(10H)-one N, N ~120 Anxiolytic, anticonvulsant Clozapine core
Dibenzo[b,f]thiepin-10(11H)-one S 115.8 Redox modulation None reported

Mechanistic and Functional Insights

  • Calcium Channel Antagonism: DBTO derivatives (e.g., 10-alkylpiperazinyl analogs) show moderate activity due to their optimal flexure angle (108.4°), which balances steric and electronic interactions with L-type channels . Oxazepinones, with larger angles, exhibit weaker binding.
  • Antipsychotic Activity: Quetiapine’s efficacy stems from DBTO’s ability to undergo chlorination and subsequent piperazine substitution, enhancing dopamine D2 and serotonin 5-HT2A receptor antagonism . Diazepinones, while structurally similar, lack the sulfur atom’s electron-withdrawing effects, reducing neuroleptic potency.
  • Metabolic Stability: DBTO’s lactam ring enhances metabolic stability compared to thiepinones, which are prone to oxidative degradation .

Properties

IUPAC Name

5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTERDTBXBYNZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953553
Record name Dibenzo[b,f][1,4]thiazepin-11-ol
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Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3159-07-7
Record name Dibenzo[b,f][1,4]thiazepin-11(10H)-one
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Record name Dibenzothiazepinone
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Record name Dibenzo[b,f][1,4]thiazepin-11-ol
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Record name 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Record name DIBENZOTHIAZEPINONE
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Synthesis routes and methods I

Procedure details

To a solution of 2-((2-aminophenyl)thio)benzoic acid, prepared as described in the previous step, (30 g, 0.122 mol) in dichloromethane (300 mL) was added EDCI (35.2 g, 0.183 mol), triethylamine (51 mL, 0.366 mol) and HOBT (24.7 g, 0.183 mol). The reaction mixture was stirred at room temperature for 12 hours, washed with 1M aq.HCl, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and dried over MgSO4. The solution was filtered, concentrated, and purified by column chromatography to provide the title compound. ESI-MS (M+1): 228 calc. for C13H9NOS 227. 1H NMR: (CDCl3, 400 MHz): δ (ppm) 7.70-7.67 (m, 1H), 7.58-7.52 (m, 2H), 7.50-7.42 (m, 2H), 7.39-7.35 (m, 1H), 7.24-7.22 (m, 1H), 7.17-7.13 (m, 1H).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(2-Aminophenylthio)benzonitrile (3.72 g, 16 mmol) was dissolved in water (35 ml), acetic acid (35 ml) and concentrated sulphuric acid (35 ml) and stirred and heated under reflux for 3 hr. The mixture was allowed to cool and poured onto crushed ice (600 ml) and adjusted to pH 6 with sodium hydroxide solution (10N). The product was extracted into dichloromethane (700 ml), dried (MgSO4) and evaporated in vacuo. The residue was dissolved in xylene (250 ml) and refluxed in a Dean-Stark apparatus for 72 hr. Filtration of the cold reaction mixture and recrystallisation from ethanol gave the title compound as a white crystals (2.99 g, m.p. 255°-256° C., Rf 0.68, CH2Cl2 /MeOH 19:1).
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Synthesis routes and methods IV

Procedure details

2-(2-aminophenylsulfuryl)benzoic acid (30 g, 0.122 mol) obtained in Example 5, sulfuric acid (0.15 g), and xylene (100 ml) were placed into a 0.5 L reactor, and then refluxed at 145–150° C. for six hours. The resultants were cooled to room temperature, after which the produced solid was filtered and washed with methanol. The solid was dried under reduced pressure, to give 10H-dibenzo[b,f][1,4]thiazepin-11-one (25.3 g), as the yield of 91%.
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2-(2-aminophenylsulfuryl)benzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Dibenzo[b,f][1,4]thiazepin-11(10H)-one

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